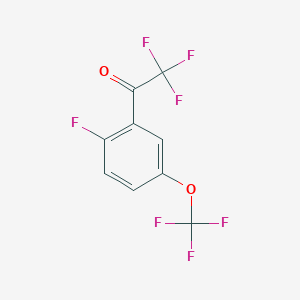
5'-(Trifluoromethoxy)-2,2,2,2'-tetrafluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-(Trifluoromethoxy)-2,2,2,2’-tetrafluoroacetophenone is a fluorinated organic compound characterized by the presence of both trifluoromethoxy and tetrafluoroacetophenone groups. Fluorinated compounds are widely used in various fields due to their unique chemical properties, such as high stability and lipophilicity. The trifluoromethoxy group, in particular, is known for its high electronegativity and ability to enhance the metabolic stability of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(Trifluoromethoxy)-2,2,2,2’-tetrafluoroacetophenone typically involves the introduction of the trifluoromethoxy group into an aromatic ring. One common method is the trifluoromethoxylation of aromatic substrates using reagents such as bis(trifluoromethyl)peroxide. This reaction can be carried out under mild conditions without the need for catalysts or activators .
Industrial Production Methods
Industrial production of fluorinated compounds often involves large-scale reactions using specialized equipment to handle the volatile and reactive nature of fluorinating agents. The use of photoredox catalysts and visible light irradiation has also been explored to improve the efficiency and yield of these reactions .
Chemical Reactions Analysis
Types of Reactions
5’-(Trifluoromethoxy)-2,2,2,2’-tetrafluoroacetophenone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethoxy group can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. For example, nucleophilic substitution reactions may involve the use of fluoride ions as nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield various substituted aromatic compounds .
Scientific Research Applications
5’-(Trifluoromethoxy)-2,2,2,2’-tetrafluoroacetophenone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5’-(Trifluoromethoxy)-2,2,2,2’-tetrafluoroacetophenone involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ethers: Compounds containing the trifluoromethyl group, such as trifluoromethylpyridines.
Fluorinated acetophenones: Compounds with similar fluorinated acetophenone structures.
Uniqueness
5’-(Trifluoromethoxy)-2,2,2,2’-tetrafluoroacetophenone is unique due to the presence of both trifluoromethoxy and tetrafluoroacetophenone groups, which confer high stability, lipophilicity, and metabolic stability. These properties make it particularly valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C9H3F7O2 |
|---|---|
Molecular Weight |
276.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[2-fluoro-5-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H3F7O2/c10-6-2-1-4(18-9(14,15)16)3-5(6)7(17)8(11,12)13/h1-3H |
InChI Key |
ICTKRWBJARIZGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


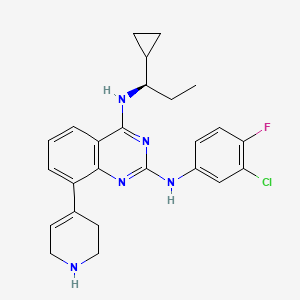

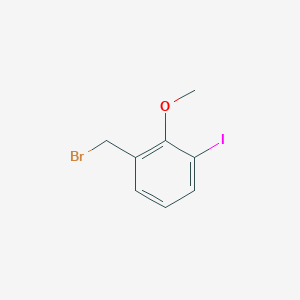
![(5R,7AR)-5-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B12866207.png)

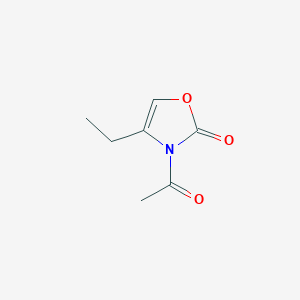
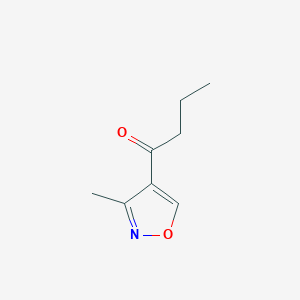
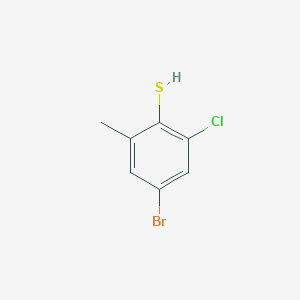
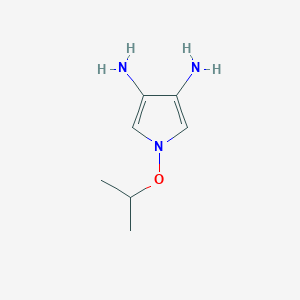
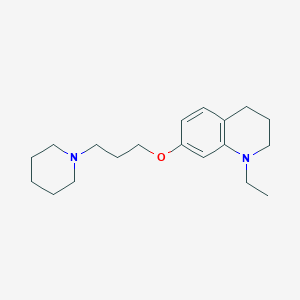
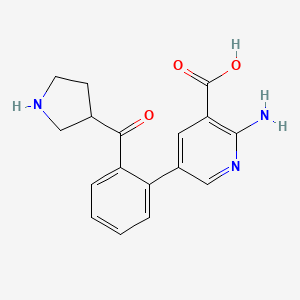
![3-(1,3-Diphenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12866280.png)
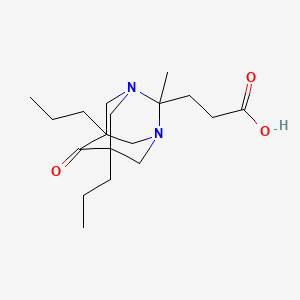
![N1-(1,3-benzodioxol-5-yl)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B12866288.png)
